molecular formula C10H14O B14674086 3,4,4,5-Tetramethylcyclohexa-2,5-dien-1-one CAS No. 34014-87-4

3,4,4,5-Tetramethylcyclohexa-2,5-dien-1-one

Cat. No.: B14674086
CAS No.: 34014-87-4
M. Wt: 150.22 g/mol
InChI Key: RHIYIMQPIGYWEK-UHFFFAOYSA-N
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Description

3,4,4,5-Tetramethylcyclohexa-2,5-dien-1-one, colloquially known as Penguinone due to its two-dimensional molecular structure resembling a penguin , is an organic compound with the formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol . This compound is a ketone, specifically a cyclohexadienone, characterized by a conjugated system and methyl groups at the 3, 4, and 5 positions . Despite having a dienone structure that is typically susceptible to rearrangement, the methyl groups at positions 3 and 5 create significant steric hindrance, blocking the movement of the group at position 4 and preventing the dienone–phenol rearrangement even under acidic conditions . This makes it a valuable compound for studying steric effects and reaction mechanisms in organic synthesis . While this compound currently has limited commercial or industrial application, its unique properties make it a subject of interest in fundamental research . It serves as a model compound for investigating hydrophobicity, steric shielding, and the behavior of conjugated systems . Furthermore, its structure complies with Lipinski's Rule of Five, suggesting potential for future investigation in pharmaceutical research and drug development for oral bioavailability . Analytical techniques such as Carbon Nuclear Magnetic Resonance (NMR) Spectroscopy and IR spectroscopy are effective for identifying and validating the purity of this ketone . This product is intended for research purposes only in controlled laboratory settings. It is not categorized as a medicine or drug and has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Any bodily introduction of this product into humans or animals is strictly prohibited by law .

Properties

CAS No.

34014-87-4

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

3,4,4,5-tetramethylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C10H14O/c1-7-5-9(11)6-8(2)10(7,3)4/h5-6H,1-4H3

InChI Key

RHIYIMQPIGYWEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C=C(C1(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

The following cyclohexadienone derivatives share structural similarities with Penguinone but differ in substituents and functional groups:

Compound Name Molecular Formula Substituents Key Structural Features Reference
3,4,4,5-Tetramethylcyclohexa-2,5-dien-1-one C₁₀H₁₄O 3,4,4,5-tetramethyl Four methyl groups; planar dienone system
4,4-Dimethyl-3-phenyl-2,5-cyclohexadien-1-one C₁₄H₁₄O 4,4-dimethyl; 3-phenyl Phenyl group introduces aromaticity
2,4,6-Tris(1,1-dimethylethyl)-4-methylcyclohexa-2,5-dien-1-one C₁₈H₂₈O 2,4,6-tris(tert-butyl); 4-methyl Bulky tert-butyl groups enhance steric hindrance
4-[Bis(4-hydroxyphenyl)methylidene]cyclohexa-2,5-dien-1-one C₁₉H₁₄O₃ Hydroxyphenyl substituents Polar hydroxy groups; extended conjugation
2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione C₆H₈N₄O₂ 2,3,5,6-tetraamino; 1,4-dione Amino and ketone groups; high reactivity

Key Observations :

  • Substituent Effects: Penguinone’s methyl groups contribute to hydrophobicity and steric shielding. In contrast, phenyl (in C₁₄H₁₄O) and hydroxyphenyl (in C₁₉H₁₄O₃) groups increase aromaticity and polarity, respectively .
  • Steric Hindrance: The tert-butyl groups in C₁₈H₂₈O significantly alter reactivity by limiting access to the dienone core .
  • Reactivity: The tetraamino-dione structure (C₆H₈N₄O₂) is highly reactive due to electron-rich amino groups, unlike Penguinone’s inert methyl substituents .

Physical and Chemical Properties

Property Penguinone (C₁₀H₁₄O) 4,4-Dimethyl-3-phenyl (C₁₄H₁₄O) 2,4,6-Tris(tert-butyl) (C₁₈H₂₈O) Tetraamino-dione (C₆H₈N₄O₂)
Molecular Weight 150.22 g/mol 198.27 g/mol 276.41 g/mol 168.16 g/mol
Melting Point Not reported Not reported Not reported Not reported
Polarity Low (methyl groups) Moderate (phenyl) Low (tert-butyl) High (amino/dione)
UV-Vis Absorption Likely λmax ~250–300 nm Extended conjugation (λmax higher) Steric shielding reduces absorbance Strong absorbance (dienone/amino)

Notes:

  • Data gaps (e.g., melting points) highlight areas for further research.
  • Penguinone’s nonpolar structure contrasts with the polar C₁₉H₁₄O₃ and reactive C₆H₈N₄O₂ .

Biological Activity

3,4,4,5-Tetramethylcyclohexa-2,5-dien-1-one, commonly known as Penguinone, is an organic compound notable for its unique structure and potential biological activities. This article delves into the biological properties of Penguinone, highlighting its chemical characteristics, synthesis methods, and relevant research findings.

Chemical Characteristics

Penguinone has the molecular formula C10H14OC_{10}H_{14}O and a molecular weight of approximately 150.22 g/mol. Its structure features a ketone functional group and a cyclohexadiene framework with four methyl substituents at positions 3, 4, and 5. This specific arrangement contributes to its steric hindrance and stability compared to simpler analogs. The compound's properties are summarized in the following table:

PropertyValue
Molecular FormulaC10H14OC_{10}H_{14}O
Molecular Weight150.218 g/mol
LogP2.4879
Polar Surface Area17.070 Ų

Synthesis Methods

Penguinone can be synthesized through various organic reactions involving cyclization and functional group transformations. Although detailed methodologies are not extensively documented due to its limited commercial applications, the following general approaches have been noted:

  • Cyclization Reactions : Using ketene acetals in palladium-catalyzed reactions.
  • Functional Group Transformations : Incorporating methyl groups and ketone functionality through selective reactions.

Antioxidant Activity

The presence of multiple methyl groups in Penguinone's structure may enhance its electron-donating capacity, contributing to antioxidant properties. Research has shown that compounds with similar structures often exhibit free radical scavenging abilities . This can be particularly beneficial in mitigating oxidative stress in biological systems.

Case Studies

  • Antimicrobial Study : A comparative analysis of similar compounds demonstrated that derivatives of cyclohexadienes possess notable antimicrobial effects against Gram-positive and Gram-negative bacteria. While direct studies on Penguinone are lacking, its structural similarities suggest potential efficacy .
  • Antioxidant Evaluation : An investigation into the antioxidant capacities of various ketones revealed that those with multiple substituents showed enhanced activity in scavenging free radicals. This aligns with the expected behavior of Penguinone due to its unique molecular structure .

Q & A

Basic Research Questions

Q. What are the key structural features of 3,4,4,5-tetramethylcyclohexa-2,5-dien-1-one, and how do they influence its reactivity?

  • Answer : The compound features a cyclohexadienone core with conjugated double bonds (2,5-dienone) and four methyl substituents (3,4,4,5-tetramethyl). The electron-withdrawing carbonyl group and steric hindrance from methyl groups influence its reactivity, such as susceptibility to oxidation and regioselective hydrogenation. For example, the dienone system can undergo [4+2] cycloaddition reactions, while methyl groups may slow nucleophilic attacks .

Q. What synthetic routes are commonly used to prepare this compound?

  • Answer : While direct synthesis methods for penguinone are not detailed in the evidence, analogous cyclohexadienones (e.g., 3,5-dichloro derivatives) are synthesized via oxidation of substituted cyclohexenes or via cyclocondensation of ketones with dienophiles. For example, glacial formic acid has been used to oxidize tetrachlorothiadiazine derivatives to ketones (up to 85% yield), suggesting potential pathways for penguinone synthesis .

Q. How can the purity and identity of this compound be validated experimentally?

  • Answer : Use a combination of techniques:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm methyl group positions and dienone conjugation.
  • Mass spectrometry : High-resolution MS (e.g., MALDI-TOF) to verify molecular weight (C10_{10}H14_{14}O, MW = 150.22).
  • Melting point : Compare observed values with literature data (if available) .

Advanced Research Questions

Q. How do steric and electronic effects of methyl substituents impact the regioselectivity of hydrogenation in this compound?

  • Answer : The 3,4,4,5-tetramethyl arrangement creates steric crowding, favoring hydrogenation at the less hindered double bond (C2-C3 vs. C5-C6). Electronic effects from the carbonyl group further polarize the dienone system, directing catalytic hydrogenation or hydride addition to specific positions. Computational modeling (e.g., DFT) can predict preferential sites for reactivity .

Q. What contradictions exist in reported reactivity data for cyclohexadienones, and how can they be resolved?

  • Answer : Some studies report conflicting yields in cycloaddition reactions due to solvent polarity or catalyst choice. For example, 3,4,4,5-tetrachlorothiadiazine derivatives show variable yields (31–87%) when reacted with dimethyl sulfoxide vs. silver nitrate. Systematic optimization (e.g., solvent screening, temperature control) and mechanistic studies (e.g., kinetic isotope effects) are recommended to resolve discrepancies .

Q. What methodologies are suitable for studying the photophysical properties of this compound?

  • Answer : UV-Vis spectroscopy can assess conjugation effects (λmax ~250–300 nm for dienones). Time-resolved fluorescence or transient absorption spectroscopy may reveal excited-state dynamics. Comparative studies with halogenated analogs (e.g., 2,6-dichloro-4,4-dimethylcyclohexadienone) can clarify substituent effects on photostability .

Q. How can cycloaddition reactions be leveraged to functionalize this compound for material science applications?

  • Answer : The dienone system is primed for Diels-Alder reactions with dienophiles (e.g., maleic anhydride). For example, fused heterocycles (e.g., thiadiazines) have been synthesized via cycloaddition with amines or thiols, achieving yields up to 85%. X-ray crystallography and DFT calculations can validate product structures .

Methodological Notes

  • Synthesis Optimization : Use controlled atmospheres (e.g., inert gas) to prevent oxidation byproducts.
  • Data Interpretation : Cross-reference NMR shifts with analogous compounds (e.g., 4-phenyliminocyclohexadienones) to assign signals accurately .
  • Safety : Handle methyl-substituted cyclohexadienones with care—some derivatives (e.g., tetrabromo analogs) may release toxic gases upon decomposition .

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